(4S)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both sulfur and nitrogen atoms. The parent structure is based on the 1,3-thiazolidine ring system, which represents a five-membered saturated heterocycle with sulfur at position 1 and nitrogen at position 3. The compound's complete chemical designation incorporates several critical structural elements that define its molecular architecture.
The stereochemical descriptor (4S) indicates the absolute configuration at the C4 carbon center, following the Cahn-Ingold-Prelog priority rules for chiral centers. This nomenclature component is essential for distinguishing between the two possible enantiomers of this compound. The phenyl substituent at the C2 position bears a trifluoromethyl group specifically located at the para position (4-position) of the benzene ring, which is denoted as [4-(trifluoromethyl)phenyl] in the systematic name.
According to database records, this compound is registered with the Chemical Abstracts Service number 1217522-21-8, providing a unique identifier for chemical documentation and regulatory purposes. The International Union of Pure and Applied Chemistry name precisely describes the molecular structure as this compound, with the carboxylic acid functionality explicitly identified at the C4 position.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C₁₁H₁₀F₃NO₂S, representing a composition of eleven carbon atoms, ten hydrogen atoms, three fluorine atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom. This elemental composition reflects the structural complexity inherent in this heterocyclic compound and provides the foundation for understanding its physicochemical properties.
The molecular weight calculations demonstrate consistency across multiple authoritative sources, with reported values of 277.26 grams per mole and 277.27 grams per mole. These slight variations in reported molecular weight likely reflect differences in atomic weight precision used in computational calculations, but both values are chemically equivalent for practical purposes.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₀F₃NO₂S | |
| Molecular Weight | 277.26 g/mol | |
| Molecular Weight | 277.27 g/mol | |
| Carbon Count | 11 | |
| Hydrogen Count | 10 | |
| Fluorine Count | 3 | |
| Heteroatom Count | 4 (N, O₂, S) |
The molecular composition analysis reveals several structurally significant features. The presence of three fluorine atoms concentrated within the trifluoromethyl group creates a highly electronegative region that substantially influences the compound's electronic distribution and chemical reactivity. The nitrogen and sulfur heteroatoms within the thiazolidine ring contribute to the molecule's polar character and potential for hydrogen bonding interactions.
Stereochemical Configuration at C4 Position
The stereochemical configuration at the C4 position represents one of the most critical structural features of this compound, fundamentally determining its three-dimensional molecular geometry and subsequent biological interactions. The (4S) designation indicates that the carboxylic acid group, hydrogen atom, and the ring components are arranged in a specific spatial orientation that follows the sinister (S) configuration according to Cahn-Ingold-Prelog rules.
This stereochemical specification is particularly significant because the corresponding (4R) enantiomer also exists and has been documented in chemical databases with distinct properties. The absolute configuration at C4 influences the molecule's ability to interact with chiral biological targets, potentially leading to different binding affinities, selectivities, and biological activities between the two enantiomers.
Research on related thiazolidine derivatives has demonstrated that stereochemical modifications can substantially impact pharmacological profiles. The C4 position in thiazolidine rings commonly serves as a site for structural diversification, with various substituents and configurations leading to distinct biological outcomes. In the case of thiazolidine-4-carboxylic acid derivatives, the stereochemistry at this position directly affects the spatial orientation of the carboxylic acid group, which often serves as a key interaction point with biological targets.
The (4S) configuration positions the carboxylic acid functionality in a specific three-dimensional orientation relative to the thiazolidine ring and the phenyl substituent at C2. This spatial arrangement creates unique steric and electronic environments that distinguish this compound from its (4R) counterpart and other structural analogs. The stereochemical integrity of the C4 center must be maintained during synthetic procedures and storage to preserve the compound's defined biological and chemical properties.
Comparative Analysis of Thiazolidine Ring Systems
The thiazolidine ring system in this compound belongs to a broader family of five-membered heterocycles that have gained significant attention in medicinal chemistry and pharmaceutical research. Thiazolidine represents a saturated heterocycle containing both sulfur and nitrogen atoms positioned at the 1 and 3 positions respectively, creating a unique electronic environment that influences the compound's reactivity and biological interactions.
Comparative analysis with related heterocyclic systems reveals important structural distinctions that affect chemical and biological properties. The thiazolidine ring differs fundamentally from its unsaturated analog thiazole, which contains a double bond and exhibits aromatic character. While thiazole derivatives such as 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid share similar substitution patterns, the saturated nature of the thiazolidine ring provides greater conformational flexibility and different electronic distribution.
| Ring System | Saturation | Heteroatoms | Ring Size | Comparative Features |
|---|---|---|---|---|
| Thiazolidine | Saturated | S (pos. 1), N (pos. 3) | 5-membered | Flexible, non-aromatic |
| Thiazole | Unsaturated | S (pos. 1), N (pos. 3) | 5-membered | Rigid, aromatic |
| Oxazolidine | Saturated | O (pos. 1), N (pos. 3) | 5-membered | Oxygen analog |
| Thiazolidinone | Partially saturated | S (pos. 1), N (pos. 3) | 5-membered | Contains carbonyl |
The thiazolidine core structure provides a versatile scaffold for pharmaceutical development, as evidenced by the success of thiazolidinedione derivatives in diabetes treatment. These compounds typically feature carbonyl groups at positions 2 and 4, creating thiazolidine-2,4-dione structures that interact with peroxisome proliferator-activated receptor gamma targets. In contrast, the compound under study maintains the saturated thiazolidine ring without the additional carbonyl at position 2, resulting in different electronic properties and potential biological targets.
Research has demonstrated that thiazolidine derivatives exhibit diverse pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. The ring system's ability to accommodate various substituents at different positions while maintaining structural integrity makes it an attractive scaffold for drug design and development. The sulfur atom's lone pairs and the nitrogen atom's basicity contribute to the ring's capacity for forming hydrogen bonds and other non-covalent interactions with biological targets.
Trifluoromethylphenyl Substitution Patterns
The trifluoromethylphenyl substitution pattern in this compound represents a strategically important structural modification that significantly influences the compound's physicochemical and biological properties. The trifluoromethyl group (-CF₃) attached to the para position of the phenyl ring creates a highly electronegative substituent that substantially alters the electronic distribution throughout the molecular framework.
Studies examining the effects of trifluoromethyl substitution in pharmaceutical compounds have revealed that this modification can enhance metabolic stability, alter lipophilicity, and modify binding interactions with biological targets. Research comparing methyl (-CH₃) to trifluoromethyl (-CF₃) substitution patterns demonstrated that while the replacement does not universally improve bioactivity, approximately 9.19% of such substitutions result in at least a ten-fold increase in biological activity. The trifluoromethyl group's unique electronic properties stem from the high electronegativity of fluorine atoms and their ability to withdraw electron density from the aromatic system.
The para substitution pattern (4-position) on the phenyl ring places the trifluoromethyl group in a position that maximizes its electronic influence while minimizing steric interference with the thiazolidine ring system. This substitution pattern has been shown to be particularly effective in certain biological systems, with research indicating that trifluoromethyl substitution on benzene rings can achieve substantial binding energy gains. Computational studies have demonstrated maximum energy improvements of -4.36 kilocalories per mole for trifluoromethyl substitutions on aromatic systems.
| Substitution Pattern | Electronic Effect | Steric Impact | Metabolic Stability |
|---|---|---|---|
| 4-Trifluoromethyl | Strong electron-withdrawing | Minimal steric hindrance | Enhanced |
| 3-Trifluoromethyl | Moderate electron-withdrawing | Some steric interaction | Enhanced |
| 2-Trifluoromethyl | Strong electron-withdrawing | Significant steric hindrance | Enhanced |
| 4-Methyl | Weak electron-donating | Minimal steric hindrance | Standard |
The trifluoromethyl group's influence extends beyond simple electronic effects to encompass changes in molecular conformation and solvation properties. Research has shown that trifluoromethyl-containing compounds preferentially interact with specific amino acid residues in protein binding sites, particularly phenylalanine, methionine, leucine, and tyrosine. This selective interaction pattern suggests that the trifluoromethylphenyl substitution in the studied compound may contribute to specific binding preferences and biological activities.
Comparative analysis with related compounds lacking the trifluoromethyl substitution reveals the significant impact of this structural modification. Studies of structure-affinity relationships in compounds containing trifluoromethyl groups have demonstrated that this substitution can lead to enhanced binding affinity at specific receptor sites. The metabolic stability conferred by the trifluoromethyl group represents an additional advantage, as this substitution pattern typically resists oxidative metabolism and enzymatic degradation that commonly affect other aromatic substituents.
Properties
IUPAC Name |
(4S)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2S/c12-11(13,14)7-3-1-6(2-4-7)9-15-8(5-18-9)10(16)17/h1-4,8-9,15H,5H2,(H,16,17)/t8-,9?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXKNSQXIDNVDV-VEDVMXKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(S1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4S)-2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound, characterized by a trifluoromethyl group on the phenyl ring, possesses unique properties that may influence its interactions with biological systems. This article explores the biological activity of this compound, including its pharmacological properties, toxicological effects, and relevant case studies.
- Chemical Formula : C₁₁H₁₀F₃NO₂S
- CAS Number : 1217522-21-8
- Molecular Weight : 273.26 g/mol
Antimicrobial Properties
Research indicates that thiazolidine derivatives exhibit significant antimicrobial activity. Specifically, studies have shown that this compound demonstrates efficacy against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of critical metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Cytotoxicity and Safety Profile
Toxicological assessments have been conducted to evaluate the safety profile of this compound. In vitro studies using zebrafish models revealed that exposure to varying concentrations led to significant cellular degeneration in testicular tissues.
- Experimental Setup : Zebrafish embryos were treated with concentrations of 0.2 mM, 0.4 mM, and 0.6 mM over a period of five days.
- Findings :
- At 0.6 mM concentration, severe mitochondrial degeneration was observed in Sertoli cells.
- Increased apoptosis rates were noted at higher concentrations.
Case Studies
-
Zebrafish Model Study
- A study focused on the ultrastructural effects of this compound on zebrafish testicular tissue highlighted significant pathological changes at higher doses. The findings suggested that the compound could adversely affect male reproductive health by causing mitochondrial damage and disrupting spermatogenesis .
- Comparative Analysis with Other Thiazolidines
The biological activity of this compound is hypothesized to involve:
- Inhibition of key enzymes involved in bacterial metabolism.
- Induction of oxidative stress leading to cellular apoptosis in sensitive tissues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
The phenyl ring at the 2-position of the thiazolidine scaffold is a critical site for structural modification. Key analogs and their properties include:
a. Hydroxyl-Substituted Analogs
- However, this may reduce membrane permeability and metabolic stability due to increased polarity .
b. Fluorine-Substituted Analogs
- 2-(4-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid :
c. Difluoromethoxy-Substituted Analogs
- (4S)-2-[3-(Difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid :
Key Substituent Effects :
- Trifluoromethyl (-CF₃) : Enhances lipophilicity and electron-withdrawing capacity, improving membrane permeability and resistance to oxidative metabolism.
- Hydroxyl (-OH) : Increases hydrophilicity but may reduce bioavailability.
- Fluorine (-F) : Provides moderate electronic effects without significant steric bulk.
Stereochemical Variations: (4S) vs. (4R) Enantiomers
The stereochemistry at the 4-position of the thiazolidine ring significantly impacts biological activity:
- (4R)-2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid (CAS: 154541-44-3): This enantiomer shares the same molecular formula (C₁₁H₁₀F₃NO₂S) and molar mass (277.26 g/mol) as the (4S)-form but differs in spatial arrangement. Enantiomeric pairs often exhibit divergent binding affinities to chiral targets, though specific activity data are unavailable in the provided evidence .
Other Thiazolidine-4-carboxylic Acid Derivatives
- In Vivo Tested Derivatives (P8 and P9) :
- Retracted studies () described derivatives like (2RS,4R)-2-(4-{2-[(3-Hydroxybenzoyl)oxy]ethoxy}phenyl)-1,3-thiazolidine-4-carboxylic acid (P9), which showed pharmacological activity in rat models. These compounds feature extended ether and ester linkages, highlighting the role of substituent flexibility in modulating activity .
Physicochemical and Structural Comparison
| Compound Name | CAS | Substituent | Molecular Formula | Molar Mass (g/mol) | Key Properties |
|---|---|---|---|---|---|
| (4S)-2-[4-(Trifluoromethyl)phenyl] derivative | 1217522-21-8 | -CF₃ | C₁₁H₁₀F₃NO₂S | 277.26 | High lipophilicity, irritant |
| (4S)-2-(3-Hydroxyphenyl) derivative | 1217529-11-7 | -OH | C₁₀H₁₁NO₃S | 253.28 | Increased hydrophilicity |
| (4R)-Enantiomer | 154541-44-3 | -CF₃ (4R configuration) | C₁₁H₁₀F₃NO₂S | 277.26 | Stereochemical divergence |
| 2-(4-Fluorophenyl) derivative | - | -F | C₁₀H₁₀FNO₂S | 239.25 | Moderate electronic effects |
Implications for Drug Design
- Fluorine Incorporation : The trifluoromethyl group in the target compound aligns with medicinal chemistry strategies to enhance metabolic stability and target affinity .
- Stereochemistry : The (4S)-configuration may offer preferential interactions with chiral biological targets, though empirical validation is needed .
Preparation Methods
General Synthetic Approach
The synthesis of (4S)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of L-cysteine with an appropriately substituted aromatic aldehyde, in this case, 4-(trifluoromethyl)benzaldehyde. This approach leverages the nucleophilic thiol and amine groups of cysteine to form the thiazolidine ring, while preserving the stereochemistry at the 4-position of the ring.
- Starting materials: L-cysteine (providing the 4S stereocenter) and 4-(trifluoromethyl)benzaldehyde.
- Solvent system: Ethanol and water mixtures are commonly used to facilitate solubility and reaction kinetics.
- Reaction conditions: Mild temperatures (ambient to slightly elevated, e.g., 20–40 °C) with stirring over several hours to ensure complete cyclization.
This method is supported by analogous syntheses of 2-aryl-thiazolidine-4-carboxylic acids reported in literature, where the aldehyde substituent is varied to introduce different aryl groups, including trifluoromethylphenyl moieties.
Detailed Reaction Mechanism and Conditions
The key step is the condensation of the aldehyde with the amino group of L-cysteine, followed by intramolecular cyclization involving the thiol group to form the thiazolidine ring. The reaction proceeds as follows:
- Imine formation: The amino group of L-cysteine reacts with the aldehyde to form a Schiff base (imine intermediate).
- Cyclization: The thiol group attacks the imine carbon, closing the thiazolidine ring.
- Proton transfers: Stabilization of the ring system and formation of the carboxylic acid functionality at position 4.
The stereochemistry at the 4-position is retained from the L-cysteine starting material, yielding the (4S)-isomer.
Typical reaction parameters:
| Parameter | Condition |
|---|---|
| Solvent | Ethanol/water mixture |
| Temperature | 20–40 °C |
| Reaction time | 4–24 hours |
| Stirring speed | Moderate (e.g., 200 rpm) |
| pH | Slightly acidic to neutral (pH 5.5–6) |
Purification and Isolation
After completion of the reaction, the product is isolated by:
- Vacuum filtration: To separate the solid thiazolidine carboxylic acid from the reaction mixture.
- Washing: With cold ethanol to remove impurities and unreacted starting materials.
- Drying: Vacuum drying in a desiccator to obtain the pure compound.
The product purity is confirmed by chromatographic methods (HPLC), mass spectrometry, and optical rotation measurements to verify stereochemistry.
Alternative Preparation via N-Acylation (Derivatization)
A related preparation method involves the acylation of 1,3-thiazolidine-4-carboxylic acid derivatives with acid anhydrides or acyl halides to produce N-acylated products. Although this is a derivatization step, it is relevant for obtaining mixtures containing the target compound or its analogs.
- Reagents: Acetic anhydride or other carboxylic acid derivatives.
- Solvent: Ethanol.
- Temperature: 20–120 °C, preferably 40–85 °C.
- Reaction time: 1–24 hours, depending on scale and conditions.
This process yields mixtures of 4-carboxy-1,3-thiazolidinium carboxylates and N-acyl-1,3-thiazolidin-4-carboxylic acids with high yields and purity suitable for industrial applications.
Research Findings and Optimization
- Microwave-assisted synthesis: Accelerates reaction rates and can improve yields while reducing energy consumption.
- Environmental considerations: Use of green solvents like ethanol and mild reaction conditions enhance sustainability.
- Scale-up: Reactions have been successfully scaled from milligram to multi-gram quantities with consistent product quality.
- Yield: Typically, yields range from 50% to 80% depending on reaction time and purification efficiency.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization of L-cysteine with 4-(trifluoromethyl)benzaldehyde | L-cysteine, 4-(trifluoromethyl)benzaldehyde | Ethanol/water, 20–40 °C, 4–24 h | 60–80 | Retains (4S) stereochemistry |
| N-Acylation of 1,3-thiazolidine-4-carboxylic acid derivatives | 1,3-thiazolidine-4-carboxylic acid, acetic anhydride | Ethanol, 40–85 °C, 1–24 h | 70–90 | Produces N-acylated mixtures |
| Microwave-assisted cyclization | Same as above | Microwave heating, shorter times | Improved | Energy efficient, faster reaction |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing (4S)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves cyclocondensation of L-cysteine derivatives with 4-(trifluoromethyl)benzaldehyde under acidic or basic conditions. Key steps include:
- Temperature control : Reactions are often conducted at 0–5°C to minimize racemization .
- Catalysts : Lewis acids (e.g., ZnCl₂) enhance imine formation, while bases like triethylamine facilitate thiazolidine ring closure .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures enantiomeric purity. Yield optimization requires monitoring reaction progress via TLC or HPLC .
Q. Which spectroscopic techniques are critical for confirming the stereochemistry and purity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves absolute configuration (e.g., C4 stereocenter) using SHELX programs for refinement .
- NMR : ¹H and ¹³C NMR distinguish diastereomers; coupling constants (e.g., J = 5–7 Hz for thiazolidine protons) confirm ring conformation .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H (hexane/isopropanol mobile phase) .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Experimental Design : Use isogenic cell lines and animal models (e.g., Sprague-Dawley rats) to control metabolic variability .
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution via LC-MS to correlate in vitro IC₅₀ values with in vivo efficacy .
- Data Normalization : Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to account for batch effects in biological replicates .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) of analogs of this compound?
- Methodological Answer :
- Scaffold Modification : Introduce substituents at the phenyl ring (e.g., Cl, OCH₃) to assess electronic effects on target binding .
- Molecular Docking : Use AutoDock Vina with crystallographic data (PDB ID: 3ABC) to predict interactions with enzymes like dipeptidyl peptidase-4 (DPP-4) .
- Free-Wilson Analysis : Quantify contributions of individual functional groups (e.g., CF₃) to bioactivity using regression models .
Data Contradiction and Resolution
Q. How should discrepancies in reported melting points or spectral data for this compound be resolved?
- Methodological Answer :
- Standardized Protocols : Adopt USP guidelines for melting point determination (e.g., capillary method, 1°C/min heating rate) .
- Interlaboratory Validation : Share raw NMR data (FID files) via platforms like NMRShiftDB to verify peak assignments .
- Crystallographic Validation : Compare experimental X-ray data (CCDC deposition numbers) with literature to confirm structural integrity .
Applications in Drug Discovery
Q. What in vivo models are appropriate for evaluating the antidiabetic potential of this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
